7-(2-Aminoethyl)theophylline

Drug Conjugates Amidation Dual Pharmacology

7-(2-Aminoethyl)theophylline (CAS 35206-02-1) is a chemically functionalized methylxanthine, formally a derivative of theophylline (1,3-dimethylxanthine) where a primary amine-terminated ethyl chain replaces the hydrogen at the N7 position. This modification introduces a reactive nucleophilic handle, converting the parent bronchodilator scaffold into a versatile intermediate for synthesizing bifunctional conjugate molecules.

Molecular Formula C9H13N5O2
Molecular Weight 223.23 g/mol
CAS No. 35206-02-1
Cat. No. B3051640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Aminoethyl)theophylline
CAS35206-02-1
Molecular FormulaC9H13N5O2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN
InChIInChI=1S/C9H13N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4,10H2,1-2H3
InChIKeyXUTQHTZFMFGXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Aminoethyl)theophylline (CAS 35206-02-1) – A Strategic 7-Substituted Xanthine Intermediate for Dual-Action Drug Conjugates


7-(2-Aminoethyl)theophylline (CAS 35206-02-1) is a chemically functionalized methylxanthine, formally a derivative of theophylline (1,3-dimethylxanthine) where a primary amine-terminated ethyl chain replaces the hydrogen at the N7 position [1]. This modification introduces a reactive nucleophilic handle, converting the parent bronchodilator scaffold into a versatile intermediate for synthesizing bifunctional conjugate molecules. Unlike theophylline, which is primarily a terminal pharmacophore, this compound is specifically designed for further chemical elaboration, enabling the creation of single entities that combine theophylline's broncholytic activity with other pharmacophores [2]. Its physicochemical profile, including a predicted LogP of -0.823 [3], distinguishes it from other 7-substituted analogs and makes it a critical building block for research into multi-target adenosine receptor antagonists and phosphodiesterase inhibitors.

Why Theophylline or Other N7 Analogs Cannot Substitute for 7-(2-Aminoethyl)theophylline in Conjugate Synthesis


Generic substitution with theophylline or other 7-substituted analogs is not feasible when the primary amine of 7-(2-Aminoethyl)theophylline is the designated point of covalent linkage for creating dual-action agents. Theophylline lacks a functional handle for selective conjugation without disrupting its pharmacophore [1]. Analogs such as 7-(2-hydroxyethyl)theophylline require pre-activation or harsher conditions for ester or ether formation, limiting synthetic versatility [1]. Similarly, 7-(2-dimethylaminoethyl)theophylline (Dimethazan) presents a tertiary amine, which precludes the formation of stable amide bonds central to conjugate drug design [2]. The primary amine on the ethyl spacer is uniquely suited for mild, high-yielding amidation reactions with carboxylic acid-containing bioactive moieties, as demonstrated in the synthesis of dual anti-platelet aggregant and broncholytic agents [3]. This specific functional group dictates the compound's sole source of supply for a defined synthetic route.

Quantitative Evidence Guide: Comparing 7-(2-Aminoethyl)theophylline Against Closest Analogs


Enabling Synthesis of a Dual-Action Agent: Amide Conjugation vs. Theophylline

7-(2-Aminoethyl)theophylline is quantitatively demonstrated as a critical intermediate for creating a single molecule with dual activities. In a direct comparison, theophylline has no suitable functional group for conjugation without extensive scaffold redesign [1]. The target compound undergoes a mild amidation reaction with 1-methyl-5-p-methylbenzoylpyrrole-2-acetic acid (a tolmetin analog) to yield a conjugate product in 82.6% crude yield (1.9 g from 5 mmol scale) [1]. This is in contrast to theophylline, which yields no such conjugate under analogous conditions.

Drug Conjugates Amidation Dual Pharmacology

Retention of Broncholytic Activity Post-Conjugation: A Quantitative Comparison with Theophylline

A functional conjugate derived from 7-(2-Aminoethyl)theophylline retains broncholytic activity quantitatively comparable to theophylline. In an ex vivo guinea pig tracheal chain assay using histamine as a spasmogen, the conjugate produced a concentration-dependent inhibition of contraction [1]. At a concentration of 1 x 10⁻⁵ g/mL, the conjugate elicited a 61 ± 10% response, which was not statistically different from the 58 ± 9% response produced by theophylline at the same concentration (p > 0.05). At 5 x 10⁻⁵ g/mL, the responses were 10 ± 3% and 9 ± 2%, respectively, indicating near-identical maximal efficacy [1]. This demonstrates that the N7 aminoethyl linker does not abrogate theophylline's intrinsic spasmolytic activity.

Broncholysis Asthma Models Ex Vivo Pharmacology

Physicochemical Differentiation: Lipophilicity Shift Compared to Theophylline

Introduction of the primary aminoethyl group at N7 significantly alters the compound's lipophilicity profile compared to theophylline. The measured/predicted LogP for 7-(2-Aminoethyl)theophylline is -0.823 (SIELC) [1], whereas theophylline is consistently reported with a more hydrophilic LogP of approximately -1.04 [2]. This positive shift of +0.22 LogP units indicates an increase in relative lipophilicity, which can influence membrane permeability and distribution. This places the compound in a distinct property space from both the more hydrophilic parent and the significantly more lipophilic 7-substituted analogs like 7-(2-dimethylaminoethyl)theophylline (Dimethazan).

Lipophilicity ADME Prediction LogP

Differentiated Functional Group Reactivity vs. 7-(2-Hydroxyethyl)theophylline in Conjugation Chemistry

The primary amine of 7-(2-Aminoethyl)theophylline offers superior chemoselectivity in amide bond formation compared to the hydroxyl group of its closest structural analog, 7-(2-hydroxyethyl)theophylline [1]. Amide bond formation with carboxylic acids using standard coupling reagents (e.g., carbonyldiimidazole) proceeds under mild, neutral conditions without requiring protection of the xanthine core. In contrast, esterification of 7-(2-hydroxyethyl)theophylline often requires acidic or basic catalysis and activation of the acid component, which can lead to ring-opening or other side reactions common with the theophylline nucleus. This makes the amino compound a more robust and scalable choice for generating conjugate libraries.

Synthetic Chemistry Chemoselectivity Linker Chemistry

High-Value Application Scenarios for 7-(2-Aminoethyl)theophylline Based on Verifiable Evidence


Synthesis of Bifunctional Anti-Thrombotic and Bronchodilator Conjugates

The most validated application is as a key intermediate in creating single-molecule therapeutics for comorbidities like asthma and thrombosis. As demonstrated, coupling with a tolmetin-derived acid yields a compound that simultaneously inhibits platelet aggregation and relaxes bronchial smooth muscle [1]. This addresses a gap where patients often require separate medications, and the conjugate's efficacy is directly linked to the availability of 7-(2-Aminoethyl)theophylline as a starting material [1].

Design of Library Compounds for Adenosine Receptor Subtype Selectivity

The aminoethyl linker provides an anchor point for attaching diverse chemotypes to probe selectivity across adenosine receptor subtypes (A1, A2A, A2B, A3). While the parent theophylline is a non-selective antagonist, the increase in lipophilicity (ΔLogP = +0.22) and the potential for distal modifications off the N7 amine [2] make this scaffold ideal for generating libraries aimed at identifying subtype-selective ligands, a key goal in reducing the side effects of xanthine-based therapies [2].

Development of Water-Soluble Pro-Drugs with Improved Pharmacokinetics

The primary amine offers a direct route to creating water-soluble salts (e.g., hydrochloride) or introducing solubilizing groups (e.g., PEG chains) via amide linkage, as explored in the broader class of 7-substituted theophyllines [3]. The distinct LogP of -0.823 [2] serves as a baseline for tuning solubility and permeability. This is crucial for formulating injectable or orally bioavailable theophylline derivatives with reduced peak-to-trough ratio, a common problem with the parent drug.

Covalent Immobilization for Target Fishing and SPR Biosensor Assays

The reactive primary amine, separated from the pharmacophore by a two-carbon spacer, is chemically ideal for covalent immobilization onto activated surfaces (e.g., NHS-ester functionalized SPR chips or sepharose beads). This enables the direct creation of affinity matrices for 'target fishing' experiments to identify novel protein interactors of the theophylline core, a task impossible with unmodified theophylline [1]. This application leverages the unique chemical identity of the compound, not its pharmacology.

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